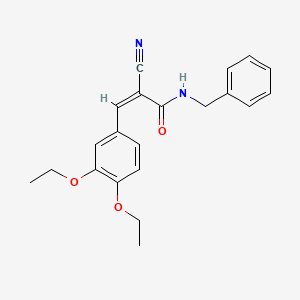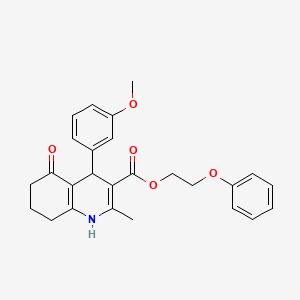![molecular formula C25H22Cl2N2O2 B11678780 1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl, dimethyl, and benzoyl groups attached to a tetrahydroquinoxalinone core.
準備方法
The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: The initial steps involve the synthesis of intermediate compounds such as 3,4-dichlorophenylmethanol and 3-methylbenzoyl chloride.
Condensation Reactions: These intermediates undergo condensation reactions with other reagents to form the desired tetrahydroquinoxalinone structure.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be compared with other similar compounds, such as:
3-(3,4-DICHLOROPHENYL)-1,1-DIMETHYLUREA: Known for its herbicidal properties, this compound shares the dichlorophenyl group but differs in its overall structure and applications.
1-(3,4-Dichlorophenyl)-3-methylurea: Another related compound with distinct chemical properties and uses.
The uniqueness of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
分子式 |
C25H22Cl2N2O2 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(3-methylbenzoyl)quinoxalin-2-one |
InChI |
InChI=1S/C25H22Cl2N2O2/c1-16-7-6-8-18(13-16)23(30)29-22-10-5-4-9-21(22)28(24(31)25(29,2)3)15-17-11-12-19(26)20(27)14-17/h4-14H,15H2,1-3H3 |
InChIキー |
RQIGDLSCFLBPQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3N(C(=O)C2(C)C)CC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-](/img/structure/B11678708.png)

![N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B11678731.png)
![ethyl (2Z)-2-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678737.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678748.png)
![2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11678752.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678755.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)

